

# Comprehensive Technical Guide: 4-(4-Aminophenoxy)-3-methoxybenzotrile

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-(4-Aminophenoxy)-3-methoxybenzotrile

CAS No.: 1019441-94-1

Cat. No.: B1517561

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CAS Number: 1019441-94-1 Formula: C<sub>14</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> Molecular Weight: 240.26 g/mol

## Executive Summary

**4-(4-Aminophenoxy)-3-methoxybenzotrile** is a specialized diaryl ether building block employed primarily in the synthesis of small-molecule kinase inhibitors. Structurally, it features a benzonitrile core functionalized with an electron-donating methoxy group and a para-aminophenoxy moiety. This bifunctional scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for Type II kinase inhibitors where the diaryl ether linkage allows the molecule to span the ATP-binding pocket and the hydrophobic back pocket of the enzyme.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols, designed for researchers in drug discovery and process chemistry.

## Physicochemical Profile

The molecule exhibits a balance of lipophilicity and polarity, driven by the nitrile (polar, hydrogen bond acceptor) and the primary amine (polar, hydrogen bond donor/acceptor).

## Table 1: Key Chemical Properties

Property	Value / Description
Appearance	Off-white to pale beige crystalline solid
Melting Point	128 – 132 °C (Typical range for pure polymorphs)
Boiling Point	~430 °C (Predicted at 760 mmHg)
Density	1.25 ± 0.1 g/cm <sup>3</sup> (Predicted)
LogP (Predicted)	2.5 – 2.8 (Lipophilic, suitable for membrane permeability)
pKa (Amine)	~4.5 (Aniline-like, weakly basic)
Solubility	Soluble in DMSO, DMF, EtOAc, DCM; Low solubility in water
H-Bond Donors	1 (Primary Amine)
H-Bond Acceptors	4 (Nitrile N, Ether O, Methoxy O, Amine N)

## Synthetic Pathways & Manufacturing

The synthesis of **4-(4-Aminophenoxy)-3-methoxybenzonitrile** relies on Nucleophilic Aromatic Substitution (

), leveraging the activating power of the nitrile group para to the leaving group.

## Retrosynthetic Analysis

The most robust route involves the coupling of 4-fluoro-3-methoxybenzonitrile (or the chloro-analog) with 4-nitrophenol, followed by the selective reduction of the nitro group. Direct coupling with 4-aminophenol is generally avoided to prevent competitive

-arylation versus the desired

-arylation.

## Step-by-Step Protocol

## Step 1:

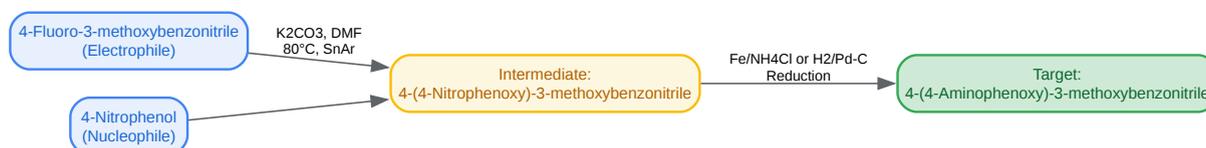
### Coupling

- Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), 4-Nitrophenol (1.1 eq), (2.0 eq).
- Solvent: DMF or DMSO (Polar aprotic is essential).
- Conditions: Heat to 80–100 °C for 4–6 hours.
- Mechanism: The phenoxide ion attacks the C-4 position. The Meisenheimer complex is stabilized by the para-nitrile group. The methoxy group at C-3 provides steric influence but does not prevent substitution.
- Workup: Quench with water, filter the precipitate (4-(4-nitrophenoxy)-3-methoxybenzonitrile).

## Step 2: Nitro Reduction

- Reagents: Iron powder/NH<sub>4</sub>Cl (Bechamp) or /Pd-C.
- Solvent: Ethanol/Water or Methanol.
- Conditions: Reflux (Fe) or RT (Hydrogenation).
- Purification: Filtration of catalyst, concentration, and recrystallization from Ethanol/Heptane.

## Synthesis Workflow Diagram



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Figure 1: Two-step synthetic route via nitro-intermediate reduction.

## Reactivity & Functional Group Analysis

This molecule possesses three distinct reactive centers, enabling orthogonal functionalization.

### Primary Amine (Nucleophilic Center)

The 4-amino group is the primary handle for drug conjugation.

- **Acylation/Amidation:** Reacts rapidly with acid chlorides or carboxylic acids (with coupling agents like HATU) to form amides. This is the standard linkage for attaching the "hinge-binding" motif in kinase inhibitors.
- **Urea Formation:** Reacts with isocyanates to form ureas, a common motif in VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs).

### Nitrile Group (Electrophilic/Stability)

- **Hydrolysis:** Under strong acidic or basic conditions, the nitrile hydrolyzes to a primary amide (-CONH<sub>2</sub>) and subsequently to a carboxylic acid (-COOH).
- **Pinner Reaction:** Can be converted to imidates or amidines, useful for cyclization into benzimidazoles or quinazolines.
- **Tetrazole Formation:** Reaction with sodium azide yields the tetrazole bioisostere.

### Ether Linkage & Methoxy Group

- **Stability:** The diaryl ether bond is metabolically stable and resistant to hydrolysis.
- **Metabolism:** The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes (CYP), which should be considered during ADME profiling.

## Handling, Stability & Safety

### Storage Protocols

- Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine (browning).
- Temperature: 2–8 °C for long-term storage.
- Light: Protect from light; aniline derivatives can be photosensitive.

## Safety Hazards (GHS Classification)

- Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
- Irritation: Causes skin and eye irritation (Category 2).
- Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this structure is generally stable.

## References

- PubChem Compound Summary. (2025). **4-(4-Aminophenoxy)-3-methoxybenzotrile** (CID 28401721). National Center for Biotechnology Information. [[Link](#)]
- Organic Syntheses. (1941). General methods for Nucleophilic Aromatic Substitution. Coll. Vol. 1, p. 1224.[1] [[Link](#)](Cited for mechanistic grounding of SnAr protocols).

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## Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
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